molecular formula C8H11IN2 B12999765 1-(6-Iodo-2-methylpyridin-3-yl)ethanamine

1-(6-Iodo-2-methylpyridin-3-yl)ethanamine

Cat. No.: B12999765
M. Wt: 262.09 g/mol
InChI Key: SREWUOVURSEREJ-UHFFFAOYSA-N
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Description

1-(6-Iodo-2-methylpyridin-3-yl)ethanamine is a chemical compound characterized by the presence of an iodine atom attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Iodo-2-methylpyridin-3-yl)ethanamine typically involves the iodination of a precursor compound, such as 2-methylpyridine, followed by the introduction of an ethanamine group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with ethanamine under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-quality compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-Iodo-2-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and other reduced forms.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(6-Iodo-2-methylpyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Iodo-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-3-yl)ethanamine: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    1-(3-Methyl-2-pyridinyl)ethanamine: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

1-(6-Iodo-2-methylpyridin-3-yl)ethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H11IN2

Molecular Weight

262.09 g/mol

IUPAC Name

1-(6-iodo-2-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11IN2/c1-5(10)7-3-4-8(9)11-6(7)2/h3-5H,10H2,1-2H3

InChI Key

SREWUOVURSEREJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)C(C)N

Origin of Product

United States

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